molecular formula C21H27N2O3+ B285942 3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium

3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium

Cat. No. B285942
M. Wt: 355.4 g/mol
InChI Key: HWPRDXABNCMASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium is a chemical compound that has been extensively studied in the fields of biochemistry and molecular biology. This compound has shown great potential in various research applications due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium involves the inhibition of certain enzymes and ion channels. This compound has been shown to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of intracellular signaling pathways. It also inhibits the activity of certain ion channels, which are involved in the regulation of membrane potential and neurotransmitter release.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium are diverse and depend on the specific research application. This compound has been shown to modulate the activity of various enzymes, ion channels, and signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium in lab experiments include its unique properties, its ability to modulate various biochemical and physiological processes, and its potential as a therapeutic agent. However, there are also limitations to using this compound in lab experiments, including its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for research involving 3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium. Some potential areas of research include the development of new drugs and therapies based on this compound, the study of its mechanism of action in more detail, and the exploration of its potential as a tool for the study of various biochemical and physiological processes. Additionally, further research is needed to fully understand the advantages and limitations of using this compound in lab experiments.

Synthesis Methods

The synthesis of 3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium is a complex process that involves several steps. The first step is the reaction of 4-methoxyphenol with epichlorohydrin to form 4-(2,3-epoxypropoxy)anisole. The second step involves the reaction of 4-(2,3-epoxypropoxy)anisole with 1-methyl-2-propylimidazole to form the final product, 3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium.

Scientific Research Applications

3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium has been widely used in scientific research due to its unique properties. This compound has been used in the study of various biochemical and physiological processes such as enzyme kinetics, protein-protein interactions, and ion channel function. It has also been used in the development of new drugs and therapies for various diseases.

properties

Molecular Formula

C21H27N2O3+

Molecular Weight

355.4 g/mol

IUPAC Name

1-(4-methoxyphenoxy)-3-(3-methyl-2-propylbenzimidazol-3-ium-1-yl)propan-2-ol

InChI

InChI=1S/C21H27N2O3/c1-4-7-21-22(2)19-8-5-6-9-20(19)23(21)14-16(24)15-26-18-12-10-17(25-3)11-13-18/h5-6,8-13,16,24H,4,7,14-15H2,1-3H3/q+1

InChI Key

HWPRDXABNCMASC-UHFFFAOYSA-N

SMILES

CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=C(C=C3)OC)O)C

Canonical SMILES

CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=C(C=C3)OC)O)C

Origin of Product

United States

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